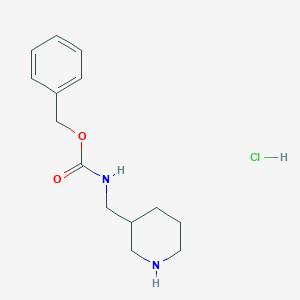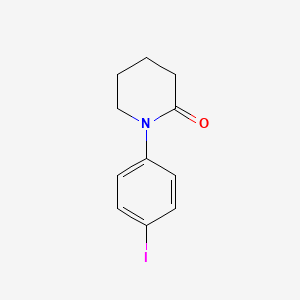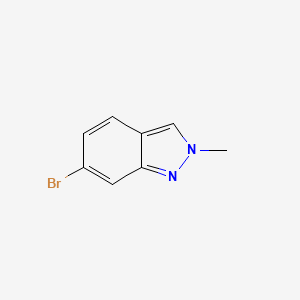
6-Bromo-2-methyl-2H-indazole
Vue d'ensemble
Description
The compound "6-Bromo-2-methyl-2H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the indazole core structure can influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of indazole derivatives, such as 6-bromo-2-methyl-2H-indazole, can be achieved through various synthetic routes. One such method involves the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, followed by bromination to introduce the bromine atom into the indazole ring system. This process yields both mono- and dibromo derivatives, indicating the possibility of further substitution on the indazole core . Additionally, indazole can react with terminal di-bromoalkanes, undergoing thermal intramolecular cyclization to form fused indazole ring systems, which can be a method to synthesize complex indazole derivatives with potential medicinal properties .
Molecular Structure Analysis
The molecular structure of 6-bromo-2-methyl-2H-indazole derivatives has been elucidated using single-crystal X-ray diffraction methods. For instance, the crystal structure of a closely related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined, revealing a monoclinic space group with specific unit cell dimensions. Such structural analyses provide valuable insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions .
Chemical Reactions Analysis
Indazole derivatives undergo various chemical reactions, including bromination, which is a key step in the synthesis of brominated indazole compounds. The bromination reaction can occur at different positions on the indazole ring, depending on the reaction conditions and the nature of the indazole species (cationic, molecular, or anionic). For example, the bromination of indazole in aqueous conditions shows reactivity at the 5, 3, and 7 positions, with the 5 position being the most reactive . These reactions are important for functionalizing the indazole core and creating compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-2-methyl-2H-indazole derivatives are influenced by their molecular structure. The presence of bromine and methyl groups can affect the compound's boiling point, melting point, solubility, and stability. The crystal packing, hydrogen bonding, and π-π stacking interactions in the solid state can also impact the compound's physical properties. Spectroscopic techniques such as FT-IR, NMR, and elemental analysis are used to characterize these compounds and confirm their structures . Understanding these properties is essential for the practical application of indazole derivatives in chemical synthesis and drug development.
Applications De Recherche Scientifique
Crystal Structure and Molecular Characterization
The study of indazole derivatives, including 6-Bromo-2-methyl-2H-indazole, often involves their crystal and molecular structure. For example, compounds similar to 6-Bromo-2-methyl-2H-indazole have been synthesized and characterized using X-ray diffraction and NMR spectroscopy. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be significant in various applications (Cabildo et al., 2011).
Synthesis of Indazole Derivatives
Research on the synthesis of various indazole derivatives, including those related to 6-Bromo-2-methyl-2H-indazole, is vital for the development of new compounds with potential applications in pharmaceuticals and other fields. For instance, studies describe efficient synthetic approaches for creating new types of indazole compounds, showcasing the versatility and potential applications of these molecules in different domains (Kanishchev & Dolbier, 2018).
Antimicrobial and Antibacterial Properties
Indazoles, including 6-Bromo-2-methyl-2H-indazole, have been studied for their antimicrobial properties. Research has shown that indazole derivatives can be effective as antibacterial and antifungal agents, indicating their potential use in developing new antimicrobial therapies (Panda et al., 2022).
Anticancer Potential
Research has also been conducted on the potential of indazole derivatives as anticancer agents. These studies involve the synthesis and evaluation of indazole-based compounds, examining their efficacy against various cancer cell lines. Such research indicates the potential of indazole derivatives in developing new anticancer therapies (Hoang et al., 2022).
Chemical Synthesis Techniques
Studies on indazoles also focus on chemical synthesis techniques. These include exploring new methods for constructing indazole compounds and derivatives, potentially leading to the discovery of novel molecules with unique properties (Zhu et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFYDANLZQCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626438 | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-2H-indazole | |
CAS RN |
590417-95-1 | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



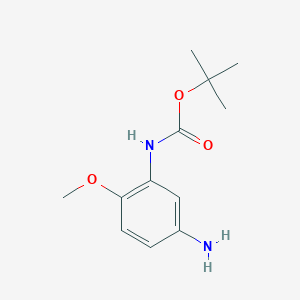
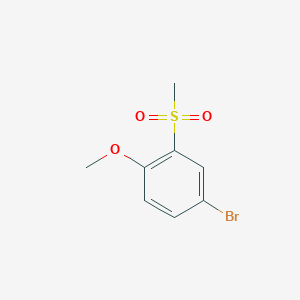
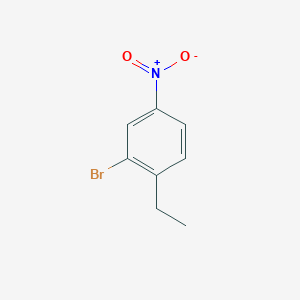

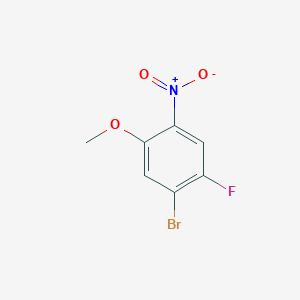
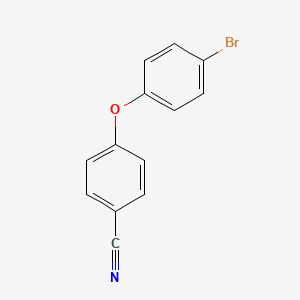
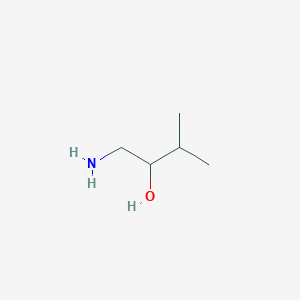

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)
